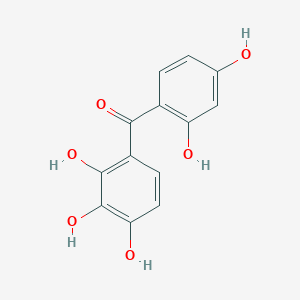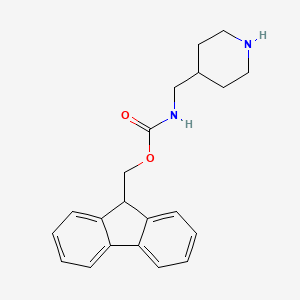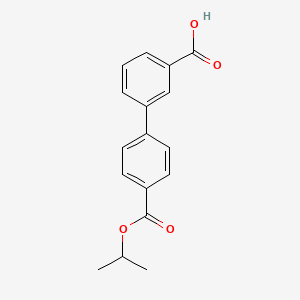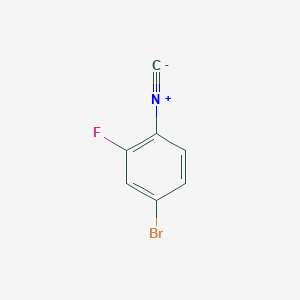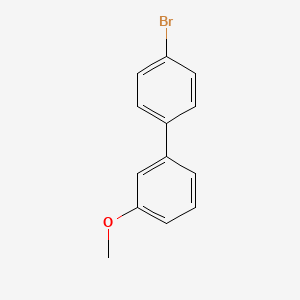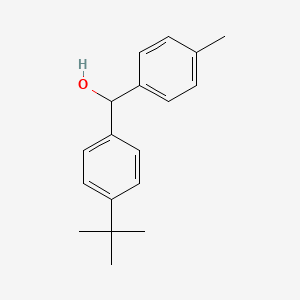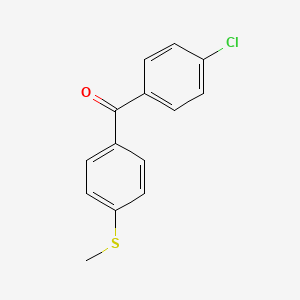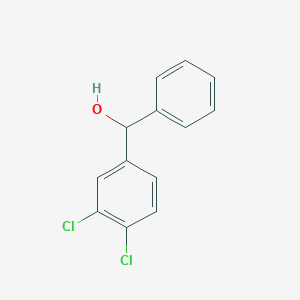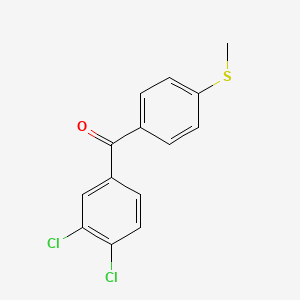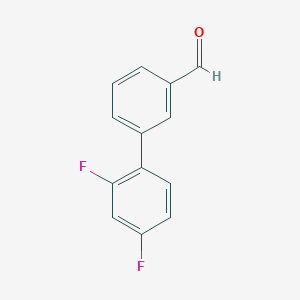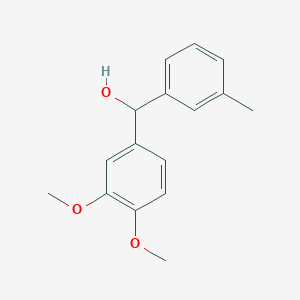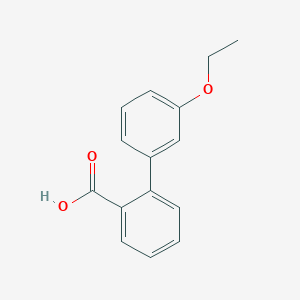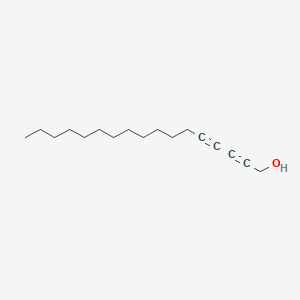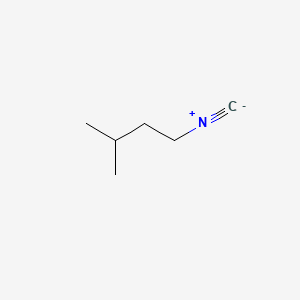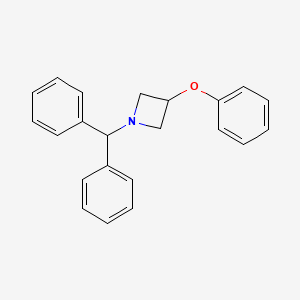
1-Benzhydryl-3-phenoxyazetidine
Vue d'ensemble
Description
1-Benzhydryl-3-phenoxyazetidine is a chemical compound with the empirical formula C22H21NO . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of benzhydryl amines, which include compounds like 1-Benzhydryl-3-phenoxyazetidine, has been discussed in various studies . The target compounds are often synthesized by the nucleophilic substitution reaction of 1-benzhydryl piperazine with various acyl chlorides .Molecular Structure Analysis
The molecule contains a total of 48 bonds. There are 27 non-H bonds, 18 multiple bonds, 5 rotatable bonds, 18 aromatic bonds, 1 four-membered ring, 3 six-membered rings, 1 tertiary amine (aliphatic), 1 ether (aromatic), and 1 Azetidine .Physical And Chemical Properties Analysis
1-Benzhydryl-3-phenoxyazetidine is a solid compound . Its molecular weight is 315.41 . The SMILES string representation of the compound isN(CC1OC2=CC=CC=C2)(C1)C(C3=CC=CC=C3)C4=CC=CC=C4 .
Applications De Recherche Scientifique
Privileged Scaffold in Medicinal Chemistry
The concept of a "privileged scaffold" in medicinal chemistry is exemplified by structures like 2(3H)-benzoxazolone and its bioisosters, which can mimic phenol or catechol moieties in a metabolically stable template. These compounds have broad therapeutic applications ranging from analgesic anti-inflammatory compounds to antipsychotic and neuroprotective anticonvulsant compounds. They have shown high affinity for various receptors such as dopaminergic, serotoninergic, and sigma receptors, highlighting their versatility in drug design and potential relevance to the structural class that includes "1-Benzhydryl-3-phenoxyazetidine" (J. Poupaert et al., 2005).
Environmental Impact and Analysis
Compounds like benzophenones and benzotriazoles, used as UV filters in consumer products, are structurally related to "1-Benzhydryl-3-phenoxyazetidine" and highlight the importance of understanding the environmental presence and impact of chemically stable and bioactive compounds. These studies involve the determination of such compounds in environmental samples and the evaluation of their estrogenic activity, providing a basis for assessing the environmental fate and effects of related compounds (Zi-Feng Zhang et al., 2011).
Synthesis and Pharmacokinetics
Research on the design, synthesis, and biological evaluation of phenol bioisosteric analogues of classical antagonists for receptors such as D1/D5 demonstrates the ongoing interest in developing compounds with improved pharmacokinetic profiles. These studies involve creating heterocyclic systems that can replace phenol groups to achieve better bioavailability and receptor selectivity, relevant to the synthesis and application of "1-Benzhydryl-3-phenoxyazetidine" (Wen-Lian Wu et al., 2005).
Reproductive Toxicity of UV Filters
The investigation into the reproductive toxicity of commonly used UV filters like benzophenone-3 (BP-3) provides insight into the potential biological effects and safety considerations of chemically related compounds. Studies have shown that high levels of exposure to BP-3 could impact reproductive health in humans and animals, emphasizing the need for thorough toxicological assessment of new chemical entities (M. Ghazipura et al., 2017).
Propriétés
IUPAC Name |
1-benzhydryl-3-phenoxyazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c1-4-10-18(11-5-1)22(19-12-6-2-7-13-19)23-16-21(17-23)24-20-14-8-3-9-15-20/h1-15,21-22H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAMCKIBNCIMFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384709 | |
| Record name | 1-benzhydryl-3-phenoxyazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-phenoxyazetidine | |
CAS RN |
82622-43-3 | |
| Record name | 1-benzhydryl-3-phenoxyazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

